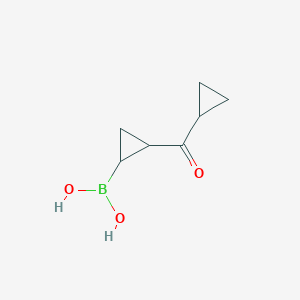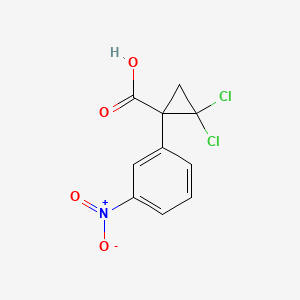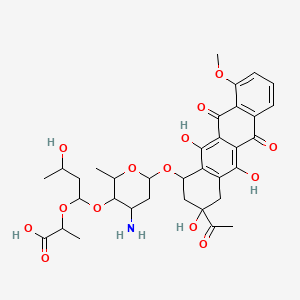
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is an organic compound characterized by the presence of two thiophene rings attached to a tetrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with hydrazine and nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mecanismo De Acción
The mechanism by which 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine exerts its effects is primarily related to its electronic structure. The presence of the tetrazine ring and thiophene units allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound particularly useful in applications requiring efficient charge transport, such as in organic electronics .
Comparación Con Compuestos Similares
3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP): This compound shares the thiophene units but has a different core structure, leading to different electronic properties.
1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: Another similar compound with a pyrrolo[3,2-b]pyrrole core, which affects its reactivity and applications.
Uniqueness: 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics .
Propiedades
Fórmula molecular |
C10H6N4S2 |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
3,6-dithiophen-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6N4S2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H |
Clave InChI |
LPBCTXJGOILQDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NN=C(N=N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


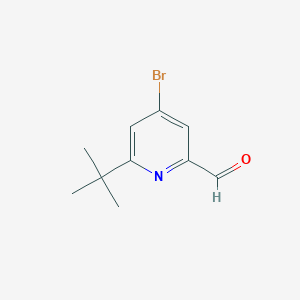
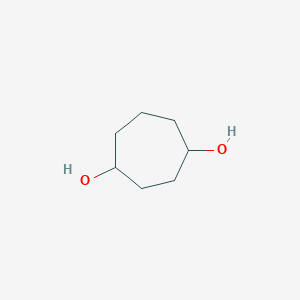
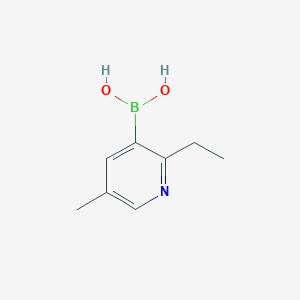
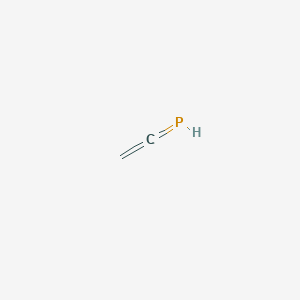
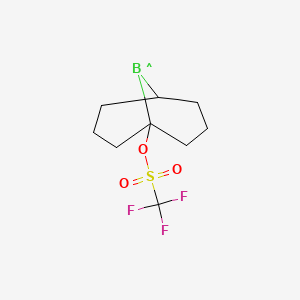
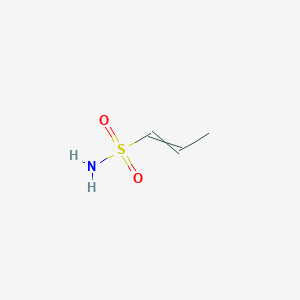
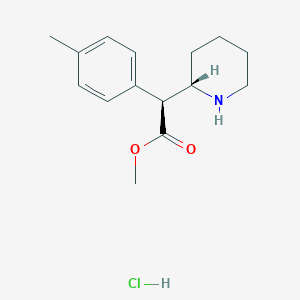


![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
